molecular formula C18H23N3OS B2374428 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide CAS No. 450343-72-3

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide

Cat. No.: B2374428
CAS No.: 450343-72-3
M. Wt: 329.46
InChI Key: GBFTWCMOUOSIAW-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group and a 3-methylbutanamide side chain. This compound is part of a broader class of pyrazole derivatives studied for their diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-11(2)8-17(22)19-18-14-9-23-10-15(14)20-21(18)16-7-5-6-12(3)13(16)4/h5-7,11H,8-10H2,1-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFTWCMOUOSIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including relevant research findings and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H26N2S
  • Molecular Weight : 342.51 g/mol
  • CAS Number : 450344-44-2

Biological Activity

The biological activity of this compound has been explored in various studies. The compound's potential therapeutic applications are primarily in cancer treatment and modulation of specific biological pathways.

  • Inhibition of Protein Interactions : Research indicates that compounds similar to this thienopyrazole derivative can inhibit protein-protein interactions critical for cancer cell survival. For instance, the compound may disrupt interactions between MDM2 and p53, leading to the activation of apoptotic pathways in cancer cells .
  • Antiproliferative Effects : In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate its potency in different contexts:
    • Example: An analogue of this compound demonstrated an IC50 of 0.3 µM against ALL (acute lymphoblastic leukemia) cells .

Study 1: Anticancer Activity

A study investigated the anticancer properties of thienopyrazole derivatives, including this compound. The findings highlighted:

Cell LineIC50 (µM)
ALL (EU-3)0.3
Neuroblastoma (NB)0.5 - 1.2

The results indicated that the compound was particularly effective against ALL cells compared to neuroblastoma cells .

Study 2: Mechanistic Insights

Another research effort focused on the mechanistic insights into how this class of compounds affects cellular pathways:

  • The compound was shown to induce apoptosis independently of p53 status by activating caspases 3, 7, and 9.
  • This dual mechanism suggests potential use in treating tumors with varying p53 mutations .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural motifs with several analogues, differing primarily in substituents on the pyrazole ring or the amide side chain. Below is a comparative analysis based on available evidence:

Compound Core Structure Substituents Key Functional Groups Noted Properties/Activities
Target Compound
(N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide)
Thieno[3,4-c]pyrazole - 2,3-Dimethylphenyl
- 3-Methylbutanamide
Amide, Thiophene, Pyrazole Potential kinase modulation (inferred from class)
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide Thieno[3,4-c]pyrazole-5-one - 2,3-Dimethylphenyl
- Furan-2-carboxamide
Ketone, Furanamide Antimicrobial screening candidate
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole-thiophene hybrids - Malononitrile or ethyl cyanoacetate-derived side chains Cyano, Hydroxy, Ester Synthetic intermediates for bioactive molecules
Pharmacopeial Amides (e.g., PF 43(1) compounds) Complex branched amides - Hydroperoxy thiazole, benzyl-oxazolidinone, or tetrahydropyrimidinone groups Multiple amides, heterocycles Pharmaceutical candidates (undisclosed targets)

Critical Analysis

Core Heterocycle Modifications: The target compound’s thieno[3,4-c]pyrazole core is distinct from the pyrazole-thiophene hybrids in , which lack fusion between the rings. The 5-oxo derivative () introduces a ketone group, which may alter hydrogen-bonding capacity compared to the non-oxidized thienopyrazole in the target compound .

Substituent Effects :

  • The 3-methylbutanamide side chain in the target compound provides moderate lipophilicity (logP ~3.5 estimated), whereas the furan-2-carboxamide analogue () has higher polarity due to the furan oxygen, reducing membrane permeability .
  • Pharmacopeial amides () feature bulkier substituents (e.g., hydroperoxy thiazole), which may enhance target specificity but complicate synthesis .

Biological Implications :

  • Pyrazole-thiophene hybrids () are often intermediates in synthesizing antimicrobials, suggesting the target compound could be optimized similarly .
  • The dimethylphenyl group in the target compound and analogues is conserved, likely contributing to π-π stacking interactions in kinase binding pockets .

Hydrogen Bonding and Crystallographic Considerations

The amide group in the target compound participates in hydrogen-bonding networks, a critical factor in crystal packing and solubility. highlights that such interactions can be systematically analyzed using graph-set notation, where the N–H···O=C motif forms discrete dimers or chains.

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